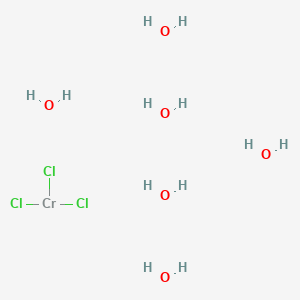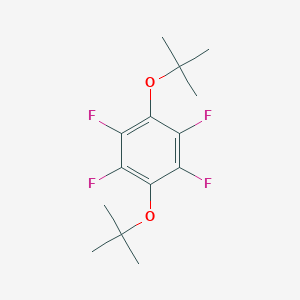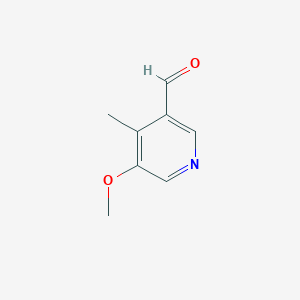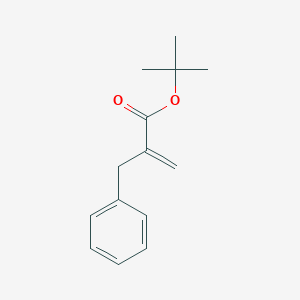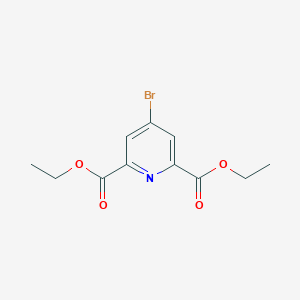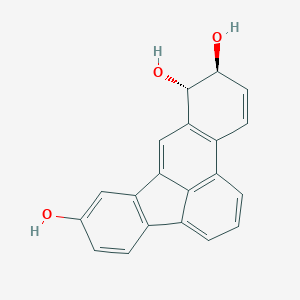
9,10-Dihydro-6,9,10-trihydroxybenzo(b)fluoranthene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Dihydro-6,9,10-trihydroxybenzo(b)fluoranthene (DBF) is a polycyclic aromatic hydrocarbon (PAH) that has been extensively studied due to its potential applications in various fields of science. DBF is a highly stable compound that is resistant to degradation, making it a useful tool for scientific research. In
Applications De Recherche Scientifique
9,10-Dihydro-6,9,10-trihydroxybenzo(b)fluoranthene has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe for detecting DNA damage and as a model compound for studying the carcinogenicity of PAHs. 9,10-Dihydro-6,9,10-trihydroxybenzo(b)fluoranthene has also been used as a tool for studying the metabolism and detoxification of PAHs in the body.
Mécanisme D'action
9,10-Dihydro-6,9,10-trihydroxybenzo(b)fluoranthene exerts its effects through the activation of the aryl hydrocarbon receptor (AhR), a transcription factor that regulates the expression of genes involved in xenobiotic metabolism and immune function. Upon binding to AhR, 9,10-Dihydro-6,9,10-trihydroxybenzo(b)fluoranthene induces the expression of genes involved in the metabolism and detoxification of PAHs, as well as genes involved in immune function.
Effets Biochimiques Et Physiologiques
9,10-Dihydro-6,9,10-trihydroxybenzo(b)fluoranthene has been shown to induce the production of reactive oxygen species (ROS), which can cause oxidative damage to DNA and other cellular components. 9,10-Dihydro-6,9,10-trihydroxybenzo(b)fluoranthene has also been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting that it may have potential as an anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
9,10-Dihydro-6,9,10-trihydroxybenzo(b)fluoranthene is a highly stable compound that is resistant to degradation, making it a useful tool for scientific research. However, its low solubility in water can make it difficult to work with in certain experiments. Additionally, 9,10-Dihydro-6,9,10-trihydroxybenzo(b)fluoranthene is not highly selective for AhR, meaning that it can activate other receptors in addition to AhR.
Orientations Futures
There are several future directions for research involving 9,10-Dihydro-6,9,10-trihydroxybenzo(b)fluoranthene. One area of interest is the development of more selective AhR agonists that can activate AhR without activating other receptors. Another area of interest is the use of 9,10-Dihydro-6,9,10-trihydroxybenzo(b)fluoranthene as a tool for studying the role of AhR in immune function and inflammation. Finally, 9,10-Dihydro-6,9,10-trihydroxybenzo(b)fluoranthene may have potential as an anti-cancer agent, and further research is needed to explore its therapeutic potential.
Méthodes De Synthèse
9,10-Dihydro-6,9,10-trihydroxybenzo(b)fluoranthene can be synthesized through various methods, including the Suzuki-Miyaura cross-coupling reaction, the Sonogashira coupling reaction, and the Heck reaction. The Suzuki-Miyaura cross-coupling reaction is the most commonly used method for synthesizing 9,10-Dihydro-6,9,10-trihydroxybenzo(b)fluoranthene. This method involves the reaction between 2-bromo-1-naphthol and 9-bromo-10-phenylfluoranthene in the presence of a palladium catalyst and a base.
Propriétés
Numéro CAS |
114451-05-7 |
|---|---|
Nom du produit |
9,10-Dihydro-6,9,10-trihydroxybenzo(b)fluoranthene |
Formule moléculaire |
C20H14O3 |
Poids moléculaire |
302.3 g/mol |
Nom IUPAC |
(16S,17S)-pentacyclo[10.7.1.02,7.08,20.013,18]icosa-1(19),2(7),3,5,8,10,12(20),13(18),14-nonaene-4,16,17-triol |
InChI |
InChI=1S/C20H14O3/c21-10-4-5-11-13-2-1-3-14-12-6-7-18(22)20(23)17(12)9-16(19(13)14)15(11)8-10/h1-9,18,20-23H/t18-,20-/m0/s1 |
Clé InChI |
JJJOHZHXXPAIDI-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC2=C3C(=C1)C4=C(C3=CC5=C2C=C[C@@H]([C@H]5O)O)C=C(C=C4)O |
SMILES |
C1=CC2=C3C(=C1)C4=C(C3=CC5=C2C=CC(C5O)O)C=C(C=C4)O |
SMILES canonique |
C1=CC2=C3C(=C1)C4=C(C3=CC5=C2C=CC(C5O)O)C=C(C=C4)O |
Synonymes |
9,10-dihydro-6,9,10-trihydroxybenzo(b)fluoranthene DH-6,9,10-THBF trans-9,10-dihydro-6,9,10-trihydroxyB(b)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R,3S,5R)-2-[(9-phenylxanthen-9-yl)oxymethyl]-5-purin-9-yloxolan-3-ol](/img/structure/B56807.png)
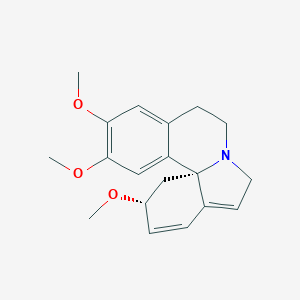
![(3S)-3-amino-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-sulfooxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-[(2S)-2-[[6-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-6-oxohexyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid](/img/structure/B56809.png)
![2-[3-Bromo-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B56811.png)


